molecular formula C20H34O4 B7779885 Bis(cyclohexylmethyl) hexanedioate

Bis(cyclohexylmethyl) hexanedioate

Cat. No.: B7779885
M. Wt: 338.5 g/mol
InChI Key: KTRQTHPGQDBQNH-UHFFFAOYSA-N
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Description

Bis(cyclohexylmethyl) hexanedioate, is a polymeric compound formed by the reaction of hexanedioic acid (also known as adipic acid) with 1,4-cyclohexanedimethanol. This compound is known for its high molecular weight and is used in various research applications due to its unique properties. The molecular formula of this polymer is C20H34O4, and it has a molecular weight of 338.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, involves a polycondensation reaction between hexanedioic acid and 1,4-cyclohexanedimethanol. The reaction is typically carried out in the presence of a catalyst at elevated temperatures ranging from 150°C to 200°C. The process involves heating the reactants under vacuum or inert atmosphere to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this polymer involves similar polycondensation techniques but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The resulting polymer is then purified, typically by filtration and washing with suitable solvents, followed by drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexylmethyl) hexanedioate, can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the polymer’s properties.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction carried out. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized polymers.

Scientific Research Applications

Bis(cyclohexylmethyl) hexanedioate, has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its stability and performance. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical applications or interacting with other polymers in industrial uses.

Comparison with Similar Compounds

Similar Compounds

    Poly(ethylene terephthalate) (PET): A widely used polyester with similar applications in packaging and textiles.

    Poly(butylene terephthalate) (PBT): Known for its mechanical properties and used in engineering plastics.

    Poly(trimethylene terephthalate) (PTT): Used in fibers and textiles due to its elasticity and resilience.

Uniqueness

Bis(cyclohexylmethyl) hexanedioate, is unique due to its specific combination of hexanedioic acid and 1,4-cyclohexanedimethanol, which imparts distinct properties such as enhanced flexibility and thermal stability. These properties make it suitable for specialized applications where other polyesters may not perform as well.

Properties

IUPAC Name

bis(cyclohexylmethyl) hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQTHPGQDBQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33478-30-7
Record name Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033478307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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